cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C16H17F3O3 and a molecular weight of 314.3 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-trifluoromethylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Mechanism of Action
The mechanism of action of cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- cis-4-[2-Oxo-2-(2-fluorophenyl)-ethyl]cyclohexane-1-carboxylic acid
- cis-4-[2-Oxo-2-(2-chlorophenyl)-ethyl]cyclohexane-1-carboxylic acid
- cis-4-[2-Oxo-2-(2-bromophenyl)-ethyl]cyclohexane-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid distinguishes it from similar compounds. This group significantly influences the compound’s chemical reactivity and biological activity, making it unique in its applications and effects .
Properties
IUPAC Name |
4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-4-2-1-3-12(13)14(20)9-10-5-7-11(8-6-10)15(21)22/h1-4,10-11H,5-9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFUTUFNRZCWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142048 |
Source
|
Record name | trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-62-2 |
Source
|
Record name | trans-4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301142048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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